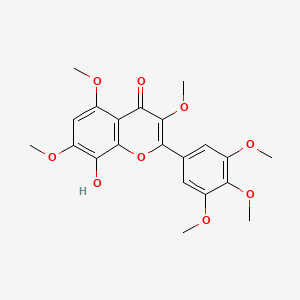

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone

Übersicht

Beschreibung

8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone is a natural flavonoid compound primarily found in certain plant species. It belongs to the class of polymethoxyflavones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone typically involves the methylation of hydroxyl groups on a flavonoid backbone. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the peels of citrus fruits. The extraction process includes solvent extraction followed by purification using chromatographic techniques. This method is preferred due to the high yield and purity of the compound obtained .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxylated derivatives.

Substitution: Formation of demethylated products.

Wissenschaftliche Forschungsanwendungen

8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the reactivity of polymethoxyflavones.

Biology: Investigated for its role in modulating enzyme activities and signaling pathways.

Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and neurodegenerative diseases.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Wirkmechanismus

The mechanism of action of 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone involves several molecular targets and pathways:

Anticancer Activity: It inhibits cell proliferation by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.

Neuroprotective Activity: It exerts neuroprotective effects by modulating signaling pathways such as the ERK/CREB pathway and enhancing the expression of neurotrophic factors

Vergleich Mit ähnlichen Verbindungen

Tangeretin: Another polymethoxyflavone found in citrus peels, known for its anticancer and anti-inflammatory properties.

Nobiletin: Similar to tangeretin, it exhibits strong anticancer and neuroprotective effects.

5-Hydroxy-3,6,7,8,3’,4’-hexamethoxyflavone: A hydroxylated derivative with enhanced biological activities

Uniqueness: 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its combination of hydroxyl and methoxy groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and therapeutic applications .

Biologische Aktivität

Overview

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a polymethoxyflavone (PMF) recognized for its diverse biological activities. This compound has attracted considerable attention in the fields of pharmacology and medicinal chemistry due to its potential therapeutic effects, including anti-inflammatory , anticancer , and neuroprotective properties.

- Molecular Formula : CHO

- Molecular Weight : 418.39 g/mol

- CAS Number : 202846-95-5

- Density : 1.4±0.1 g/cm³

- Boiling Point : 630.2±55.0 °C at 760 mmHg

The biological activities of this compound are attributed to its interaction with various molecular targets:

-

Anticancer Activity :

- Induces apoptosis by activating caspases and downregulating anti-apoptotic proteins.

- Inhibits cell proliferation in various cancer cell lines.

-

Anti-inflammatory Activity :

- Reduces the production of pro-inflammatory cytokines and enzymes like COX-2.

- Exhibits significant inhibition of nitric oxide (NO) production in macrophage models.

-

Neuroprotective Activity :

- Modulates signaling pathways such as ERK/CREB.

- Enhances the expression of neurotrophic factors, contributing to neuronal survival and function.

Antioxidant Activity

Research indicates that this flavonoid exhibits strong antioxidant properties, which are essential for combating oxidative stress in biological systems. It has been shown to scavenge free radicals effectively and enhance endogenous antioxidant defenses through the regulation of transcription factors like Nrf2.

Anticancer Studies

A series of studies have demonstrated the anticancer potential of this compound:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.4 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 10.2 | Inhibition of proliferation |

These findings suggest that the compound could serve as a lead for developing novel anticancer agents.

Anti-inflammatory Effects

In vitro studies using RAW 264.7 macrophages have shown that this flavonoid significantly inhibits NO production:

| Treatment Concentration (µM) | NO Inhibition (%) |

|---|---|

| 1 | 25 |

| 10 | 57 |

| 50 | 82 |

This data illustrates its potential as an anti-inflammatory agent.

Case Studies

-

Neuroprotection in Animal Models :

- In a study involving mice subjected to oxidative stress, administration of the compound resulted in significant improvements in cognitive function and reductions in neuronal damage markers.

-

Cancer Cell Line Studies :

- A comprehensive analysis on various cancer cell lines indicated that the compound not only inhibited growth but also enhanced the efficacy of conventional chemotherapeutic agents when used in combination therapies.

Comparison with Similar Compounds

This compound can be compared with other polymethoxyflavones like tangeretin and nobiletin:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Strong | Moderate | Significant |

| Tangeretin | Moderate | Strong | Moderate |

| Nobiletin | Strong | Moderate | Strong |

Eigenschaften

IUPAC Name |

8-hydroxy-3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-24-11-9-12(25-2)16(22)20-15(11)17(23)21(29-6)18(30-20)10-7-13(26-3)19(28-5)14(8-10)27-4/h7-9,22H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZSHWGQMLXLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.